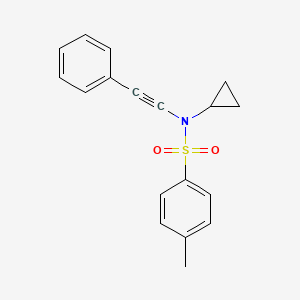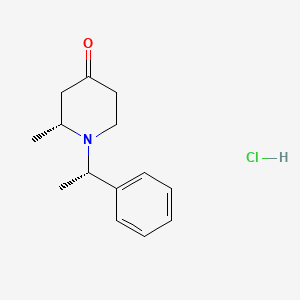![molecular formula C78H92F2N4S8Si2 B12832069 5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)
5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole is a complex organic molecule featuring multiple thiophene and benzothiadiazole units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the thiophene and benzothiadiazole precursors. The key steps include:
Formation of Thiophene Units: The thiophene units are synthesized through a series of reactions involving halogenation, Grignard reactions, and coupling reactions.
Benzothiadiazole Synthesis: The benzothiadiazole units are prepared via cyclization reactions involving diamines and dithiocarbamates.
Coupling Reactions: The final compound is assembled through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to link the thiophene and benzothiadiazole units.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiadiazole units can be reduced to form dihydrobenzothiadiazoles.
Substitution: Halogen atoms on the thiophene units can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiadiazoles.
Substitution: Thiophene derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its electronic properties, which are crucial for the development of organic semiconductors.
Biology
While its direct applications in biology are limited, derivatives of this compound could be explored for their potential as fluorescent probes or in bioimaging.
Medicine
Research is ongoing to explore the potential of this compound and its derivatives in medicinal chemistry, particularly in drug delivery systems.
Industry
In industry, this compound is primarily used in the development of organic electronic devices, such as organic photovoltaic cells and OLEDs, due to its excellent charge transport properties.
作用機序
The compound exerts its effects through its ability to facilitate charge transport. The molecular structure allows for efficient π-π stacking interactions, which are crucial for the movement of electrons and holes in organic electronic devices. The benzothiadiazole units act as electron acceptors, while the thiophene units serve as electron donors, creating a donor-acceptor system that enhances charge separation and transport.
類似化合物との比較
Similar Compounds
Poly(3-hexylthiophene) (P3HT): A widely studied thiophene-based polymer used in organic electronics.
Poly(benzothiadiazole): Another compound featuring benzothiadiazole units, used in similar applications.
Uniqueness
The unique aspect of 5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole lies in its complex structure, which combines multiple thiophene and benzothiadiazole units. This structure enhances its electronic properties, making it more efficient in charge transport compared to simpler compounds like P3HT or poly(benzothiadiazole).
特性
分子式 |
C78H92F2N4S8Si2 |
|---|---|
分子量 |
1436.3 g/mol |
IUPAC名 |
5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C78H92F2N4S8Si2/c1-7-13-19-25-31-51-33-35-61(85-51)63-39-37-59(87-63)53-45-57(79)71(75-73(53)81-91-83-75)65-49-69-77(89-65)55-47-68-56(48-67(55)93(69,41-27-21-15-9-3)42-28-22-16-10-4)78-70(94(68,43-29-23-17-11-5)44-30-24-18-12-6)50-66(90-78)72-58(80)46-54(74-76(72)84-92-82-74)60-38-40-64(88-60)62-36-34-52(86-62)32-26-20-14-8-2/h33-40,45-50H,7-32,41-44H2,1-6H3 |
InChIキー |
UBXQUHUVSJDOAN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=CC8=C(C=C7[Si]6(CCCCCC)CCCCCC)C9=C([Si]8(CCCCCC)CCCCCC)C=C(S9)C1=C(C=C(C2=NSN=C12)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


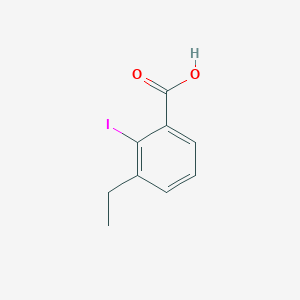

![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
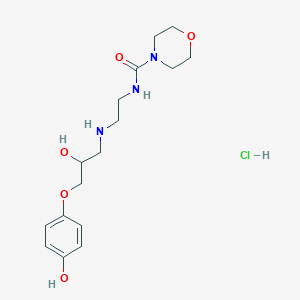
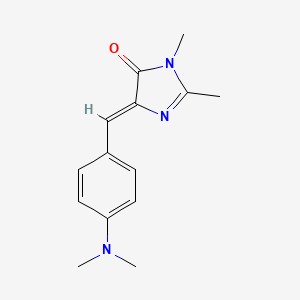

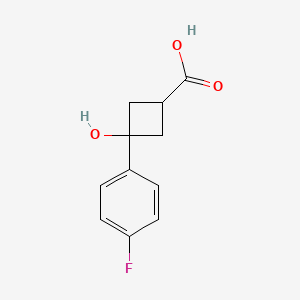

![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
